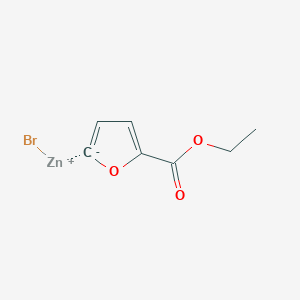
5-Ethoxycarbonyl-2-furylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxycarbonyl-2-furylzinc bromide is an organozinc compound with the molecular formula C7H7BrO3Zn and a molecular weight of 284.42 g/mol . It is commonly used in various fields of research, including medical, environmental, and industrial research . This compound is typically available as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Ethoxycarbonyl-2-furylzinc bromide can be synthesized through the reaction of 5-ethoxycarbonyl-2-furyl bromide with zinc in the presence of a suitable solvent such as THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Ethoxycarbonyl-2-furyl bromide+Zn→5-Ethoxycarbonyl-2-furylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxycarbonyl-2-furylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is a preferred solvent due to its ability to stabilize organozinc compounds and facilitate reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
5-Ethoxycarbonyl-2-furylzinc bromide has a wide range of applications in scientific research:
Biology: It can be used to synthesize biologically active molecules and study their interactions with biological targets.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide involves the transfer of the furan ring and the ethoxycarbonyl group to the target molecule. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethoxycarbonyl-2-furylzinc chloride: Similar in structure but with a chloride ion instead of bromide.
2-(Ethoxycarbonyl)phenylzinc bromide: Contains a phenyl ring instead of a furan ring.
5-Chloro-2-thienylzinc bromide: Contains a thienyl ring instead of a furan ring.
Uniqueness
5-Ethoxycarbonyl-2-furylzinc bromide is unique due to its specific combination of the furan ring and the ethoxycarbonyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in various coupling reactions makes it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMOCZIAQOTGJO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]O1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
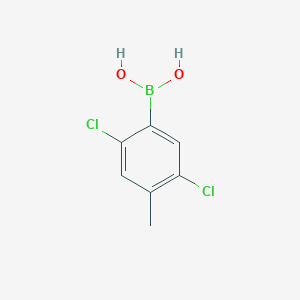


![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol](/img/structure/B6316771.png)



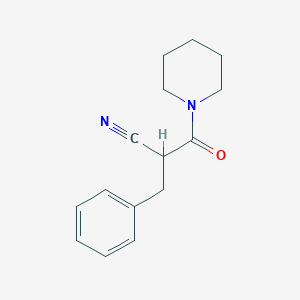
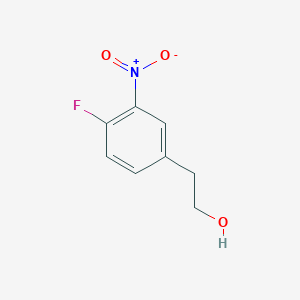

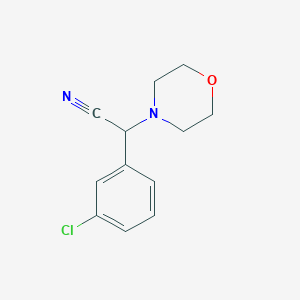
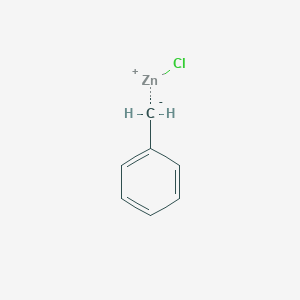
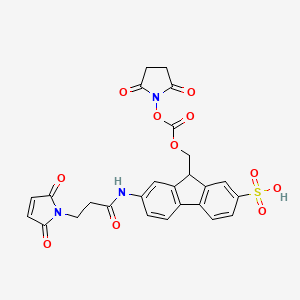
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
